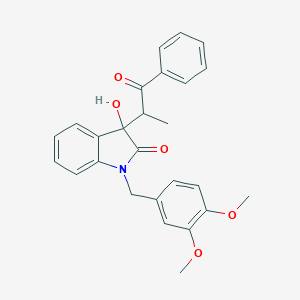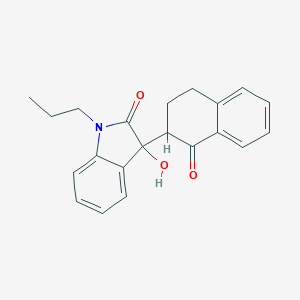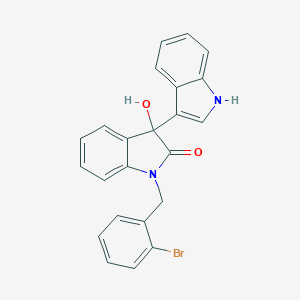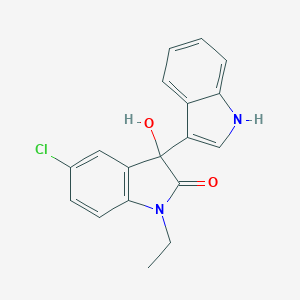
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzotriazole core substituted with a sulfonyl group attached to a 4-ethoxy-3-ethylphenyl moiety. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 1H-benzotriazole with 4-ethoxy-3-ethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of sulfinyl or sulfhydryl derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. It serves as a tool for investigating biochemical pathways and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: In industrial applications, it is used as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
4-(1H-1,2,3-benzotriazol-1-ylsulfonyl)-2-ethylphenyl ethyl ether can be compared with similar compounds such as:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also features a sulfonyl group attached to an aromatic ring but differs in the substituents and the presence of a piperidine ring.
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a benzotriazole core.
The uniqueness of this compound lies in its benzotriazole core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
1-(4-ethoxy-3-ethylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C16H17N3O3S/c1-3-12-11-13(9-10-16(12)22-4-2)23(20,21)19-15-8-6-5-7-14(15)17-18-19/h5-11H,3-4H2,1-2H3 |
Clé InChI |
YFRBPEPFUJNPGD-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC |
SMILES canonique |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272154.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272155.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)

![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272161.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272163.png)


